molecular formula C12H13ClN2O2S B1396486 [2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride CAS No. 1332530-85-4

[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride

Cat. No. B1396486
M. Wt: 284.76 g/mol
InChI Key: RWRGHGMERFRKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a small molecule that has been studied for its potential therapeutic and research applications. It is a synthetic compound that has been developed to target specific biological pathways and has been found to have a wide range of potential applications.

Scientific Research Applications

  • Anticancer Properties : A study by Temple et al. (1983) explored the synthesis of pyridooxazines and pyridothiazines, assessing their effects on the proliferation of cultured L1210 cells and the survival of mice with P388 leukemia. This research suggests potential anticancer applications.

  • Biological Activity Evaluation : Research by Párkányi and Schmidt (2000) synthesized and characterized compounds with potential biological activity, including thiazole derivatives. This study contributes to the understanding of the biological activity of such compounds.

  • Synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates : A study by Reddy and Krupadanam (2010) focused on the efficient one-pot synthesis of these compounds, highlighting a methodological advancement in the synthesis of thiazole derivatives.

  • Energetic Material Synthesis : Research by Joo et al. (2012) investigated the synthesis of nitroiminotetrazolate salts with applications in energetic materials. This demonstrates the utility of thiazole derivatives in the field of materials science.

  • Antimicrobial Agent Synthesis : A study by Al-Talib et al. (2016) synthesized hydrazide derivatives and evaluated their antibacterial activity, indicating potential use in antimicrobial therapies.

  • Aldose Reductase Inhibitors : The work of Kučerová-Chlupáčová et al. (2020) focused on thioxothiazolidin-3-yl acetic acids as aldose reductase inhibitors, a significant finding in the treatment of diabetic complications.

  • Molecular Docking and Glucosidase Inhibition Studies : Babar et al. (2017) conducted a study on ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing their potential as glucosidase inhibitors, which could have implications in diabetes treatment.

  • Antiplatelet Agent Analysis : Nakada et al. (1990) developed a method for determining the concentration of KB-3022, an antiplatelet agent, highlighting its therapeutic potential.

properties

IUPAC Name

2-[2-(2-ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S.ClH/c1-2-9-5-8(3-4-13-9)12-14-10(7-17-12)6-11(15)16;/h3-5,7H,2,6H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRGHGMERFRKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride
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[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride

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